molecular formula C25H22N4O3 B2401770 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 1326944-33-5

1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

Cat. No.: B2401770
CAS No.: 1326944-33-5
M. Wt: 426.476
InChI Key: BYAOUAOCICWDNM-UHFFFAOYSA-N
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Description

The compound “1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one” is a derivative of 3,4-dihydroquinolin-1(2H)-one . This scaffold has been synthesized and used for plant disease management .


Synthesis Analysis

The synthesis of 3,4-dihydroquinolin-1(2H)-one derivatives involves the Castagnoli–Cushman reaction . A cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation was developed using Rhodococcus equi ZMU-LK19 .


Molecular Structure Analysis

The molecular structure of 3,4-dihydroquinolin-1(2H)-one derivatives was determined using extensive 1D and 2D NMR, and MS measurements .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,4-dihydroquinolin-1(2H)-one derivatives include asymmetric hydroxylation and diastereoselective oxidation .

Scientific Research Applications

Antioxidant Efficiency in Lubricating Greases

Research has shown the potential of 4-Hydroxy Quinolinone Derivatives, closely related to the compound , as antioxidants in lubricating greases. These derivatives have been synthesized and characterized, revealing a decrease in the total acid number and oxygen pressure drop in lubricating greases, indicating their antioxidant efficiency. This suggests that similar compounds, including 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one, could have applications in enhancing the antioxidant properties of lubricating greases (Hussein, Ismail, & El-Adly, 2016).

Synthesis of Pyridine and Fused Pyridine Derivatives

Further studies have focused on the synthesis of new series of pyridine and fused pyridine derivatives, which include the structural elements of the compound of interest. These synthesized compounds have shown significant potential in various fields, including medicinal chemistry and materials science. The ability to synthesize and characterize such complex molecules opens up avenues for their application in drug discovery and development, as well as in the creation of new materials (Al-Issa, 2012).

Antimicrobial Activity

The antimicrobial properties of quinoline nucleus-containing 1,3,4-oxadiazole and 2-azetidinone derivatives have been explored, suggesting that compounds with similar structures could be potent antimicrobial agents. These studies highlight the potential of using such compounds in the development of new antimicrobial therapies to combat resistant bacterial strains (Desai & Dodiya, 2014).

Electroluminescence in OLEDs

Research into homoleptic cyclometalated iridium complexes, which share structural features with the compound , has shown highly efficient red phosphorescence, making them suitable for application in organic light-emitting diodes (OLEDs). This work demonstrates the compound's potential application in the development of OLED materials with superior electroluminescent properties, offering insights into the design of new emissive materials for advanced display and lighting technologies (Tsuboyama et al., 2003).

Future Directions

The future directions for the research and development of 3,4-dihydroquinolin-1(2H)-one derivatives include better understanding of the mode of action and the structure-activity relationship (SAR) of these derivatives, and providing crucial information for further design and development of more potent 3,4-dihydroquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans .

Properties

IUPAC Name

1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c1-17-6-4-8-19(14-17)24-26-25(32-27-24)20-11-12-22(30)28(15-20)16-23(31)29-13-5-9-18-7-2-3-10-21(18)29/h2-4,6-8,10-12,14-15H,5,9,13,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAOUAOCICWDNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)N4CCCC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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